molecular formula C6H13FO10P2 B1208738 6-Fmvapp CAS No. 96643-92-4

6-Fmvapp

Cat. No.: B1208738
CAS No.: 96643-92-4
M. Wt: 326.11 g/mol
InChI Key: YIGLDWRZXXHIGZ-UHFFFAOYSA-N
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Description

6-Fmvapp is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a fluoromethyl group, a hydroxy group, and a phosphonooxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fmvapp involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the fluorination of a suitable precursor, followed by hydroxylation and phosphorylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Fmvapp undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while nucleophilic substitution of the fluoromethyl group can produce a variety of fluorinated organic compounds.

Scientific Research Applications

6-Fmvapp has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6-Fmvapp exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing processes like signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyphenylphosphinyl-propanoic acid: Shares similar functional groups but lacks the fluoromethyl group.

    Triphosphoric acid: Contains multiple phosphonooxy groups but differs in overall structure and reactivity.

Uniqueness

6-Fmvapp is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for applications requiring specific interactions with biological molecules or for creating fluorinated derivatives.

Properties

CAS No.

96643-92-4

Molecular Formula

C6H13FO10P2

Molecular Weight

326.11 g/mol

IUPAC Name

3-(fluoromethyl)-3-hydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxypentanoic acid

InChI

InChI=1S/C6H13FO10P2/c7-4-6(10,3-5(8)9)1-2-16-19(14,15)17-18(11,12)13/h10H,1-4H2,(H,8,9)(H,14,15)(H2,11,12,13)

InChI Key

YIGLDWRZXXHIGZ-UHFFFAOYSA-N

SMILES

C(COP(=O)(O)OP(=O)(O)O)C(CC(=O)O)(CF)O

Canonical SMILES

C(COP(=O)(O)OP(=O)(O)O)C(CC(=O)O)(CF)O

Synonyms

3-hydroxy-3-(fluoromethyl)-5-pyrophosphopentanoic acid
6-fluoromevalonate-5-pyrophosphate
6-FMVAPP

Origin of Product

United States

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